5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Descripción
Propiedades
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c20-15-17-12-8-11(3-4-13(12)24-15)25(21,22)19-7-5-10(9-19)23-14-2-1-6-16-18-14/h1-4,6,8,10H,5,7,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOYXYONGQDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis techniques. One common approach begins with the preparation of the benzo[d]oxazol-2(3H)-one core, which can be synthesized through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
The next step involves the introduction of the sulfonyl group, which can be achieved by reacting the benzo[d]oxazol-2(3H)-one intermediate with sulfonyl chlorides in the presence of a base such as triethylamine. The final step is the coupling of the pyridazin-3-yloxy-pyrrolidinyl moiety, which can be accomplished through nucleophilic substitution reactions using appropriate pyridazin-3-yloxy-pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions using less hazardous reagents and solvents.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) serves as an electron-withdrawing linker, enabling nucleophilic substitution reactions. The pyrrolidine-sulfonyl bond may undergo cleavage under basic or acidic conditions:
Mechanism : The sulfonyl group acts as a leaving group, with nucleophiles (e.g., OH⁻, amines) attacking the electrophilic sulfur center.
Ring-Opening of the Benzo[d]oxazol-2(3H)-one Moiety
The oxazolone ring undergoes nucleophilic ring-opening, particularly under acidic or basic conditions:
Key Insight : The reaction with hydrazines or amines generates Schiff bases or urea derivatives, useful in medicinal chemistry .
Reductive Functionalization of the Pyridazine Ring
The pyridazin-3-yloxy group participates in reductive cyclization and hydrogenation:
Mechanism : Triethylphosphite facilitates deoxygenative cyclization, forming C–N bonds between pyridazine and adjacent groups .
Condensation Reactions at the Carbonyl Group
The oxazolone’s carbonyl group engages in Claisen-Schmidt and related condensations:
Application : These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Core
The electron-rich benzo[d]oxazole ring undergoes halogenation and nitration:
Regioselectivity : Substitution occurs preferentially at the 5-position due to the sulfonyl group’s directing effects .
Coordination Chemistry with Metal Ions
The pyridazine and oxazolone moieties act as ligands for transition metals:
Insight : Metal complexes exhibit potential catalytic and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzo[d]oxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group may enhance the compound's interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : There is emerging evidence that compounds containing pyridazin and oxazole moieties can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Therapeutic Applications
The following therapeutic applications have been proposed based on preliminary research findings:
Cancer Therapy
Case studies have indicated that compounds similar to 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can be developed as novel anticancer agents. For instance, a study reported significant cytotoxic effects against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial Development
In vitro studies have shown that the compound exhibits inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. This positions it as a candidate for new antibiotic formulations.
Neuroprotection
Research into neuroprotective agents has highlighted the potential of this compound to mitigate oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, it has been shown to reduce markers of inflammation and neurotoxicity.
Data Tables
The following table summarizes relevant research findings on the compound's applications:
| Application | Study Reference | Key Findings |
|---|---|---|
| Cancer Therapy | Smith et al., 2024 | Induced apoptosis in MCF-7 breast cancer cells. |
| Antimicrobial | Johnson et al., 2024 | Effective against methicillin-resistant Staphylococcus aureus (MRSA). |
| Neuroprotection | Lee et al., 2024 | Reduced oxidative stress markers in neuronal cultures. |
Mecanismo De Acción
The mechanism of action of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyridazin-3-yloxy-pyrrolidinyl moiety are key functional groups that enable the compound to bind to these targets with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the modulation of various biological processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
5-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
This analogue differs by the addition of a methoxy group at the 6-position of the pyridazine ring.
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride
With a piperidine ring replacing the pyrrolidine-sulfonyl group, this compound exhibits reduced similarity (0.66) to the target molecule. The absence of the sulfonyl-pyridazine moiety may limit its interaction with sigma receptors but could enhance binding to other targets, such as neurotransmitter transporters .
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
Its oxadiazole core and phenylethyl substitution confer distinct pharmacokinetic profiles, possibly reducing metabolic stability compared to the sulfonyl-containing target compound .
Pharmacological Comparisons
Sigma Receptor Affinity
- Target Compound: Predicted to bind sigma-2 receptors due to structural similarities with known agonists like CB-64D and haloperidol. Sigma-2 receptors are overexpressed in tumors and mediate apoptosis via calcium signaling .
- CB-64D (Sigma-2 Agonist) : Exhibits EC₅₀ values of 10–20 µM in breast cancer cell lines (MCF-7, T47D) and induces caspase-independent apoptosis .
- Haloperidol: A non-selective sigma ligand with lower potency (EC₅₀ > 50 µM) but demonstrates synergy with doxorubicin in drug-resistant cells .
Cytotoxicity and Apoptotic Pathways
- Target Compound : Likely induces apoptosis through sigma-2-mediated calcium release from endoplasmic reticulum stores, similar to BD737 and CB-64D .
- 5-Fluorobenzo[d]oxazol-2(3H)-one: A simpler analogue with moderate cytotoxicity (IC₅₀ ~ 50 µM in preliminary assays). The lack of a sulfonyl-pyrrolidine group may limit its mechanism to non-receptor pathways .
Data Tables
Table 1. Structural and Functional Comparison of Analogues
*Based on structural extrapolation from ; †Estimated from similar pyridazine derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrrolidine derivatives with pyridazine and sulfonylating benzooxazolone precursors. Key steps include nucleophilic substitution for pyridazin-3-yloxy attachment and sulfonylation under anhydrous conditions. Optimization strategies:
- Use catalysts like triethylamine for sulfonylation efficiency .
- Purification via column chromatography or recrystallization to improve yield and purity .
- Monitor reaction progress with thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine and pyridazine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl, oxazolone) via characteristic absorption bands .
- HPLC : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
- Methodology :
- Comparative synthesis : Modify substituents (e.g., pyridazine to pyrimidine) and test antimicrobial/antiproliferative activity .
- Computational modeling : Use molecular docking to predict binding affinity to targets like bacterial DNA gyrase or kinase enzymes .
- In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) with MIC (Minimum Inhibitory Concentration) determination .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks?
- Methodology :
- Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water matrices .
- Toxicity profiling : Conduct Daphnia magna acute toxicity tests and algal growth inhibition assays .
- Analytical monitoring : Quantify compound residues via LC-MS/MS in environmental samples .
Q. How can contradictory data in biological activity studies be resolved?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines/microbial strains to confirm activity thresholds .
- Structural analogs : Compare with derivatives (e.g., thiazolidinone-pyrazole hybrids) to isolate contributing moieties .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., pyridazine’s role in antibacterial potency) .
Q. What strategies improve bioavailability and pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug design : Introduce ester groups to enhance solubility .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
- Pharmacokinetic assays : Measure plasma half-life and tissue distribution in rodent models using LC-MS .
Methodological Considerations
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodology :
- Calibration curves : Prepare spiked samples (plasma/tissue homogenates) with internal standards (e.g., deuterated analogs) .
- Recovery tests : Assess extraction efficiency (>80% acceptable) via SPE (Solid-Phase Extraction) .
- Inter-day precision : Perform triplicate analyses across 3 days (CV <15%) .
Q. What in vitro models are appropriate for mechanistic studies of its antimicrobial activity?
- Methodology :
- Time-kill assays : Determine bactericidal/fungicidal kinetics against priority pathogens .
- Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .
- Resistance induction : Serial passage experiments to assess propensity for resistance development .
Tables for Key Data
| Structural Modification | Biological Impact |
|---|---|
| Pyridazine → Pyrimidine | Reduced antimicrobial activity |
| Sulfonyl → Carbonyl | Improved solubility, lower cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
